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molecular formula C7H12Cl2N2S B1590244 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 82586-71-8

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride

Cat. No. B1590244
M. Wt: 227.15 g/mol
InChI Key: VJJZXQCIDAQYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04468517

Procedure details

To the aqueous phase from Example 14 above was added 27 g. of 2-aminoethanethiol, hydrochloride. The mixture was heated and stirred, until the pot temperature reached 120°. The mixture was held at that temperature for 6 hours, and was then allowed to cool to 60°. To the residue was added 80 ml. of deionized water, and the mixture was allowed to cool to ambient temperature and stand for some days. Eighty ml. of dichloromethane was then added, and the pH of the mixture was adjusted to 6.1 by the addition of 9 ml. of 50% sodium hydroxide. The aqueous layer was extracted twice with 40 ml. portions of dichloromethane, and the aqueous layer was then mixed with 80 ml. of dichloromethane and the pH was adjusted to 12.6 by the addition of 40 ml. of 50% sodium hydroxide. The aqueous layer of the resulting mixture was extracted twice with 40 ml. of dichloromethane, and the two aqueous layers were combined, filtered and evaporated under vacuum to obtain 31.5 g. of the desired product, which was found to be 74.7% pure by the analytical method described in Preparation 1 above.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([CH2:9][N:10]([CH3:12])[CH3:11])[S:7][CH:8]=1.Cl.[NH2:14][CH2:15][CH2:16][SH:17].O.[OH-].[Na+]>ClCCl>[NH2:14][CH2:15][CH2:16][S:17][CH2:3][C:4]1[N:5]=[C:6]([CH2:9][N:10]([CH3:12])[CH3:11])[S:7][CH:8]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC=1N=C(SC1)CN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCS
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred, until the pot temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
reached 120°
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 60°
ADDITION
Type
ADDITION
Details
To the residue was added 80 ml
WAIT
Type
WAIT
Details
stand for some days
ADDITION
Type
ADDITION
Details
the pH of the mixture was adjusted to 6.1 by the addition of 9 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 40 ml
ADDITION
Type
ADDITION
Details
portions of dichloromethane, and the aqueous layer was then mixed with 80 ml
ADDITION
Type
ADDITION
Details
of dichloromethane and the pH was adjusted to 12.6 by the addition of 40 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer of the resulting mixture was extracted twice with 40 ml
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 31.5 g

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NCCSCC=1N=C(SC1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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